Regiospecific Azetidine Substitution at the C3 Position Defines a Unique Derivatization Vector Irreproducible with C4-Functionalized or 1-Position Azetidine Scaffolds
The target compound bears the azetidine ring at the pyrazole C3 position via a direct C-C bond, providing a secondary amine (-NH) that serves as a nucleophilic handle for amide coupling, sulfonylation, or reductive amination. The closest commercial alternative substituted at the pyrazole 4-position or bearing azetidine at N1 lacks this free -NH and presents a fundamentally different exit vector from the kinase hinge-binding plane. This positional difference is non-substitutable in SAR studies, as demonstrated across pyrazolo[3,4-b]pyridine kinase inhibitor series where C3-substitution patterns consistently yield distinct potency and selectivity profiles compared to C4 or C5 congeners [1].
| Evidence Dimension | Substitution position and chemical topology |
|---|---|
| Target Compound Data | Azetidin-3-yl at C3; free secondary amine (1 HBD, 3 HBA per free base core); rotatable bonds = 1; TPSA of free base core = 42.7 Ų |
| Comparator Or Baseline | 3-{4-chloro-5-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl}azetidine (CAS 2138025-33-7): azetidine at N1 with no free -NH; 1-(azetidin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol (CAS 2137869-60-2): azetidine at N1, C4/C6 functionalized |
| Quantified Difference | Target compound provides a unique C3 vector with a free -NH handle (pKa ~10-11 for protonated azetidine), enabling derivatization chemistry (amide bond formation, sulfonamide synthesis) that is structurally impossible with N1-azetidine analogs where the azetidine nitrogen is fully substituted and non-nucleophilic. |
| Conditions | Structural comparison based on reported CAS entries and computed molecular descriptors from PubChem and vendor databases. |
Why This Matters
A scientist selecting a building block for kinase-focused library synthesis must match the substitution vector to known hinge-binding SAR; choosing the wrong regioisomer leads to inactive compounds and wasted synthesis cycles.
- [1] Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases. Patent CN112930215A, 2019; Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem., 2022; Kuujia.com entries for CAS 2138025-33-7 and 2137869-60-2. View Source
